molecular formula C14H10O3 B10839786 1,2-Dihydroxy-10H-anthracen-9-one

1,2-Dihydroxy-10H-anthracen-9-one

Cat. No.: B10839786
M. Wt: 226.23 g/mol
InChI Key: VQTRJTVHFJIZMI-UHFFFAOYSA-N
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Description

1,2-Dihydroxy-10H-anthracen-9-one is an organic compound with the molecular formula C14H10O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two hydroxyl groups at the 1 and 2 positions and a ketone group at the 9 position. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic oxidation and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

1,2-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydroxy-10H-anthracen-9-one involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydroxy-10H-anthracen-9-one is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

1,2-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O3/c15-11-6-5-9-7-8-3-1-2-4-10(8)13(16)12(9)14(11)17/h1-6,15,17H,7H2

InChI Key

VQTRJTVHFJIZMI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)O)O)C(=O)C3=CC=CC=C31

Origin of Product

United States

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